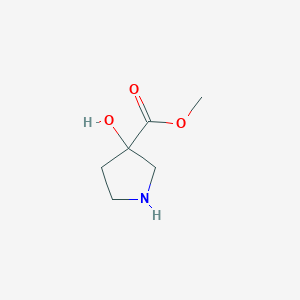

Methyl 3-hydroxypyrrolidine-3-carboxylate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 3-hydroxypyrrolidine-3-carboxylate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3/c1-10-5(8)6(9)2-3-7-4-6/h7,9H,2-4H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQCCADATHLAJDD-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1(CCNC1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201273252 | |

| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

145.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1023595-13-2 | |

| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1023595-13-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl 3-hydroxy-3-pyrrolidinecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201273252 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of Methyl 3 Hydroxypyrrolidine 3 Carboxylate

Established Synthetic Routes for the Pyrrolidine-3-carboxylate Scaffold

The construction of the core pyrrolidine-3-carboxylate structure can be achieved through various established chemical strategies, ranging from direct modifications of existing precursors to the de novo synthesis of the heterocyclic ring.

One of the most straightforward conceptual approaches to obtaining methyl 3-hydroxypyrrolidine-3-carboxylate is the direct esterification of the corresponding carboxylic acid, 3-hydroxypyrrolidine-3-carboxylic acid. This transformation is typically achieved using standard esterification protocols. A common method involves treating the amino acid with an alcohol, such as methanol (B129727), in the presence of an acid catalyst or a dehydrating agent. For instance, a well-established procedure for esterifying similar hydroxy-amino acids like 4-hydroxyproline (B1632879) involves the use of thionyl chloride in methanol. nih.gov This reagent reacts with methanol to form methyl chloroformate and HCl in situ, which protonates the carboxylic acid, activating it for nucleophilic attack by methanol. This method is efficient for producing the methyl ester derivative. nih.gov

More elaborate, multistep syntheses are often required to build the pyrrolidine (B122466) scaffold from simple, acyclic starting materials, especially when specific stereochemistry is desired. These routes offer flexibility in introducing various substituents.

One such strategy begins with optically pure 4-amino-(S)-2-hydroxybutyric acid. google.com The synthesis proceeds through a sequence of reactions:

Protection: The primary amine is first protected, for example, with a benzyloxycarbonyl (Cbz) or tert-butyloxycarbonyl (Boc) group.

Reduction: The carboxylic acid moiety is reduced to a primary alcohol.

Deprotection & Salt Formation: The amine protecting group is removed to yield an amine salt.

Activation: The primary alcohol is converted into a good leaving group, typically by halogenation.

Cyclization: An intramolecular nucleophilic substitution, where the free amine displaces the leaving group, closes the ring to form the desired (S)-3-hydroxypyrrolidine. google.com

An alternative multistep approach starts from 4-halo-3-hydroxybutyric acid derivatives. wipo.int This process involves:

Protecting the hydroxyl group.

Reducing the ester group to the corresponding alcohol.

Activating the alcohol by converting it to a sulfonate ester (e.g., mesylate or tosylate).

Reacting the intermediate with an amine, which leads to the formation of the 3-hydroxy-protected pyrrolidine ring.

Final deprotection of the hydroxyl group to yield the target scaffold. wipo.int

These methods, while involving several steps, are valuable for their adaptability and for providing access to optically pure products by starting from the chiral pool. google.comwipo.int

The key step in many syntheses of the pyrrolidine ring is the cyclization reaction. A variety of intramolecular strategies have been developed to form this five-membered heterocycle. A common approach is the intramolecular attack of an amine onto a carboxylic acid derivative to form a lactam (a cyclic amide), which can then be reduced to the corresponding pyrrolidine. researchgate.net

Another powerful method involves the reductive cyclization of a nitrile. For example, a chiral 3-hydroxypyrrolidine can be prepared via the hydrogenation of a starting material containing a nitrile group in the presence of a metal catalyst. google.com This reaction simultaneously reduces the nitrile to a primary amine and facilitates an in situ intramolecular cyclization to form the pyrrolidine ring in a single step. google.com This approach offers the advantage of process simplification. google.com

The table below summarizes key aspects of these established synthetic routes.

| Route | Starting Material Example | Key Steps | Advantages |

| Direct Esterification | 3-Hydroxypyrrolidine-3-carboxylic acid | Treatment with alcohol (e.g., MeOH) and an activating agent (e.g., SOCl₂) | Straightforward, high-yielding for final step |

| Multistep Synthesis | 4-Amino-(S)-2-hydroxybutyric acid | Protection, Reduction, Activation, Amine Cyclization | Access to optically pure compounds, high modularity |

| Cyclization | Cyano-containing acyclic precursors | Reductive amination and in situ intramolecular cyclization | Process simplification, single-step ring formation |

Asymmetric Synthesis of Enantiomerically Pure Methyl 3-hydroxypyrrolidine-3-carboxylate and its Analogs

Achieving high levels of stereocontrol is paramount for the application of these compounds in pharmacology and catalysis. Modern asymmetric synthesis provides powerful tools for the enantioselective construction of the 3-hydroxypyrrolidine-3-carboxylate core.

Organocatalysis has emerged as a robust strategy for asymmetric synthesis, avoiding the use of metal catalysts. For the synthesis of pyrrolidine-3-carboxylic acid derivatives, organocatalytic enantioselective Michael addition reactions are particularly effective. rsc.orgcore.ac.uk In a typical approach, a Michael acceptor, such as a 4-oxo-2-enoate, reacts with a nitroalkane in the presence of a chiral amine catalyst. researchgate.net This reaction sets a key stereocenter, and the resulting adduct can be further transformed into the desired pyrrolidine ring through subsequent reduction and cyclization steps. researchgate.net

For instance, the reaction between 4-alkyl-substituted 4-oxo-2-enoates and nitroalkanes has been developed to produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acids. researchgate.net Using this method, 5-methylpyrrolidine-3-carboxylic acid was obtained with 97% enantiomeric excess (ee) in just two steps. researchgate.net Pyrrolidine-based organocatalysts, often derived from proline, have proven to be privileged structures for aminocatalysis and are effective in promoting these types of transformations. beilstein-journals.org

The table below details representative results from organocatalytic Michael additions for the synthesis of pyrrolidine precursors.

| Catalyst Type | Reaction | Solvent | Diastereomeric Ratio (syn:anti) | Enantiomeric Excess (ee) | Reference |

| Chiral Pyrrolidine | Michael addition of aldehyde to nitrostyrene | CH₂Cl₂ | 70:30 - 78:22 | ~68% (syn), 44-63% (anti) | beilstein-journals.org |

| Chiral Amine | Michael addition of 4-oxo-2-enoate with nitroalkane | Not specified | Not specified | up to 97% | researchgate.net |

[3+2] Cycloaddition reactions are among the most powerful methods for constructing five-membered rings with excellent control over stereochemistry. The 1,3-dipolar cycloaddition of azomethine ylides with alkenes is a premier strategy for the atom-economic synthesis of the pyrrolidine core, allowing for the creation of up to four new stereogenic centers in a single step. acs.org

In this context, an azomethine ylide, which serves as a three-atom component, reacts with a dipolarophile (an alkene) to form the pyrrolidine ring. The stereochemical outcome of the reaction can be controlled by using chiral ligands, catalysts, or chiral auxiliaries. For example, the enantioselective 1,3-dipolar cycloaddition between imino esters and (Z)-nitroalkenes has been studied using various chiral ligands and silver salts, yielding cis-2,3-diaminoprolinates with excellent enantiomeric ratios. nih.gov

Modern advancements have enabled the iridium-catalyzed reductive generation of both stabilized and unstabilized azomethine ylides from readily available amides. acs.org These ylides can then undergo [3+2] cycloaddition with conjugated alkenes to afford a wide range of highly substituted pyrrolidines and polycyclic amine products under mild conditions. acs.org This method exhibits high regio- and diastereocontrol, making it a versatile tool for generating complex pyrrolidine structures. acs.org

| Reaction Type | Catalyst/Metal | Key Reactants | Outcome | Reference |

| 1,3-Dipolar Cycloaddition | Silver salts / Chiral ligands | Imino esters, (Z)-Nitroalkenes | High enantioselectivity for cis-prolinates | nih.gov |

| Reductive [3+2] Cycloaddition | Iridium (Vaska's complex) | Amides, Conjugated Alkenes | High regio- and diastereocontrol | acs.org |

| 1,3-Dipolar Cycloaddition | Not specified | Azomethine ylides, Olefinic oxindoles | Regio- and diastereoselective synthesis of spirooxindole-pyrrolidines | dntb.gov.ua |

Enzymatic Resolution and Chiral Auxiliary-Based Syntheses

The synthesis of enantiomerically pure compounds is a cornerstone of modern drug discovery and development. For methyl 3-hydroxypyrrolidine-3-carboxylate, both enzymatic resolution and chiral auxiliary-based approaches are viable strategies to achieve high levels of stereochemical control.

Enzymatic Resolution:

Enzymatic kinetic resolution is a powerful technique that leverages the stereoselectivity of enzymes to separate enantiomers of a racemic mixture. Lipases are a class of enzymes frequently employed for this purpose, often catalyzing the acylation of one enantiomer of an alcohol with a preference, leaving the other enantiomer unreacted.

In the context of 3-hydroxypyrrolidines, lipases from various sources have demonstrated efficacy. For instance, Amano lipases have been successfully used in the resolution of racemic 3-hydroxypyrrolidines. rsc.org The process typically involves the acetylation of the hydroxyl group. One enantiomer is selectively acetylated by the lipase (B570770), allowing for the separation of the resulting acetylated product from the unreacted enantiomer of the starting material. rsc.org The efficiency of such resolutions is often high, yielding both the acylated product and the remaining starting material with excellent enantiomeric excess. rsc.org

While specific studies on the enzymatic resolution of methyl 3-hydroxypyrrolidine-3-carboxylate are not extensively detailed in the reviewed literature, the established success with closely related 3-hydroxypyrrolidine scaffolds suggests a high probability of success for this substrate. Key parameters to optimize for such a resolution would include the choice of lipase, the acyl donor (e.g., vinyl acetate), the solvent, and the reaction temperature.

Table 1: Examples of Lipases Used in the Resolution of Hydroxylated Heterocycles

| Enzyme Name | Source Organism | Common Application |

| Amano Lipase P | Pseudomonas cepacia | Acetylation of secondary alcohols |

| Amano Lipase PS-IM | Immobilized Pseudomonas cepacia | Enhanced stability and reusability in acylation reactions |

| Novozym® 435 | Immobilized Candida antarctica lipase B | Broad substrate specificity for esterification and transesterification |

Chiral Auxiliary-Based Syntheses:

An alternative to resolution is the use of chiral auxiliaries to direct the stereochemical outcome of a reaction. A chiral auxiliary is an enantiomerically pure compound that is temporarily incorporated into a prochiral substrate to control the stereoselectivity of a subsequent reaction. After the desired stereocenter has been created, the auxiliary is removed.

A prominent class of chiral auxiliaries are the Evans oxazolidinones. These are typically derived from chiral amino acids and can be acylated with a carboxylic acid. The resulting N-acyl oxazolidinone can then undergo various diastereoselective reactions, such as alkylation or aldol (B89426) reactions. The bulky substituent on the oxazolidinone ring effectively shields one face of the enolate, directing the approach of the electrophile to the opposite face.

While the direct application of an Evans-type auxiliary to the synthesis of methyl 3-hydroxypyrrolidine-3-carboxylate is not explicitly described in the available literature, the general principles can be applied. A hypothetical approach could involve the use of a chiral auxiliary to control the stereochemistry during the formation of the pyrrolidine ring or during the introduction of the hydroxyl and carboxylate functionalities.

Functional Group Interconversions and Derivatization of the Compound

The presence of three distinct functional groups—a secondary hydroxyl group, a methyl ester, and a secondary amine within the pyrrolidine ring—makes methyl 3-hydroxypyrrolidine-3-carboxylate a versatile scaffold for further chemical modification.

Modifications at the Hydroxyl Moiety

The hydroxyl group at the C3 position is a key site for derivatization, allowing for the introduction of a wide range of functionalities that can modulate the biological activity and physicochemical properties of the molecule.

Common modifications include:

Protection: The hydroxyl group can be protected to prevent its interference in subsequent reactions. Common protecting groups for alcohols include silyl (B83357) ethers (e.g., tert-butyldimethylsilyl, TBDMS), which are stable under a variety of reaction conditions and can be readily removed.

Acylation: The hydroxyl group can be acylated to form esters. This can be achieved using acyl chlorides or anhydrides in the presence of a base. This modification can be used to introduce various acyl groups, potentially leading to prodrugs or compounds with altered pharmacokinetic profiles.

Alkylation: The hydroxyl group can be converted into an ether through alkylation, for example, by using an alkyl halide in the presence of a strong base.

Table 2: Examples of Reagents for Hydroxyl Group Modification

| Reaction | Reagent(s) | Product Functional Group |

| Silylation (Protection) | tert-Butyldimethylsilyl chloride (TBDMSCl), Imidazole | Silyl Ether |

| Acetylation | Acetic anhydride, Pyridine | Acetate Ester |

| Benzoylation | Benzoyl chloride, Triethylamine | Benzoate Ester |

Transformations of the Carboxylate Ester

The methyl ester at the C3 position can undergo several important transformations, providing access to other key functional groups.

Hydrolysis (Saponification): The methyl ester can be hydrolyzed to the corresponding carboxylic acid under basic conditions (e.g., using lithium hydroxide (B78521) or sodium hydroxide). This carboxylic acid can then be used in amide bond formation or other transformations.

Amide Formation: The methyl ester can be converted directly to an amide by reaction with an amine, a process known as aminolysis. This reaction often requires elevated temperatures or the use of a catalyst. Alternatively, the carboxylic acid obtained from hydrolysis can be coupled with an amine using standard peptide coupling reagents (e.g., HATU, HOBt/EDC).

Reduction: The ester can be reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH4). This transformation provides access to 3-hydroxymethyl-3-hydroxypyrrolidine derivatives.

Table 3: Reagents for Carboxylate Ester Transformations

| Reaction | Reagent(s) | Product Functional Group |

| Hydrolysis | Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) | Carboxylic Acid |

| Amide Formation (from ester) | Amine, Heat | Amide |

| Amide Formation (from acid) | Amine, HATU or HOBt/EDC | Amide |

| Reduction | Lithium aluminum hydride (LiAlH4) | Primary Alcohol |

Diversification of the Pyrrolidine Nitrogen

The secondary amine of the pyrrolidine ring is a nucleophilic center that can be readily functionalized to introduce a wide array of substituents, significantly impacting the molecule's properties.

N-Alkylation: The nitrogen can be alkylated using alkyl halides or through reductive amination. Reductive amination involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ by a reducing agent such as sodium triacetoxyborohydride.

N-Acylation: The nitrogen can be acylated with acyl chlorides or anhydrides to form amides. This is a common method for introducing various acyl groups.

N-Sulfonylation: Reaction with sulfonyl chlorides provides sulfonamides, which are important functional groups in many therapeutic agents.

N-Boc Protection: The nitrogen can be protected with a tert-butyloxycarbonyl (Boc) group by reaction with di-tert-butyl dicarbonate (B1257347) (Boc2O). The Boc group is stable under many reaction conditions but can be easily removed with acid (e.g., trifluoroacetic acid).

Table 4: Reagents for Pyrrolidine Nitrogen Diversification

| Reaction | Reagent(s) | Product Functional Group |

| N-Alkylation (Reductive Amination) | Aldehyde/Ketone, Sodium triacetoxyborohydride | Tertiary Amine |

| N-Acylation | Acyl chloride, Triethylamine | Amide |

| N-Sulfonylation | Sulfonyl chloride, Pyridine | Sulfonamide |

| N-Boc Protection | Di-tert-butyl dicarbonate (Boc2O) | Boc-protected Amine |

Methyl 3 Hydroxypyrrolidine 3 Carboxylate As a Key Building Block in Complex Molecule Synthesis

Construction of Biologically Active Pyrrolidine-Containing Scaffolds

The pyrrolidine (B122466) ring is a privileged scaffold in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs. The sp3-hybridized carbon atoms of the pyrrolidine ring provide a three-dimensional geometry that allows for precise spatial orientation of substituents, which is crucial for effective interaction with biological targets. Methyl 3-hydroxypyrrolidine-3-carboxylate provides a synthetically accessible entry point to this important class of compounds.

Synthesis of Natural Product Analogs

The pyrrolidine motif is a core structural feature in numerous alkaloid natural products, including those belonging to the Aspidosperma and Stemona families. These natural products often exhibit potent and interesting biological activities. Consequently, the development of synthetic routes to create analogs of these molecules is a significant area of chemical research. Analogs allow for the exploration of structure-activity relationships (SAR), the improvement of potency, and the optimization of pharmacokinetic properties. While the direct synthesis of a specific natural product analog starting from methyl 3-hydroxypyrrolidine-3-carboxylate is not extensively detailed in available literature, building blocks containing the 3-hydroxypyrrolidine core are fundamental in strategies aiming to replicate or mimic the complex, polycyclic frameworks of such alkaloids. The functional groups on the core ring facilitate the addition of other cyclic systems and pharmacophoric elements necessary to mimic the natural product's structure and function.

Incorporation into Drug Candidate Architectures

The utility of methyl 3-hydroxypyrrolidine-3-carboxylate as a building block is evident in its incorporation into various drug candidate architectures. Patent literature demonstrates its use as an intermediate in the synthesis of novel compounds targeted for a range of therapeutic areas, including cancer and inflammatory diseases. google.comgoogle.com For instance, it has been used in the synthesis of complex substituted quinoxaline (B1680401) derivatives, which are investigated for their potential in treating inflammatory conditions. google.com In these syntheses, the pyrrolidine moiety is typically modified and integrated into a larger molecular scaffold. The hydroxyl group can act as a handle for further functionalization or can participate in hydrogen bonding interactions with a biological target, while the carboxylate group provides a site for amide bond formation, linking the pyrrolidine core to other parts of the molecule.

| Compound Class | Therapeutic Area | Role of Pyrrolidine Scaffold |

| Benzoimidazolyl Derivatives | Oncology | Core structural component |

| Substituted Quinoxalines | Inflammatory Disease | Intermediate building block |

Role in Scaffold Hopping and Chemotype Switching Strategies

Scaffold hopping is a prominent strategy in modern medicinal chemistry that involves replacing the core structure (scaffold) of a known active compound with a different, often isofunctional, scaffold. The goal is to discover new chemical entities (NCEs) with potentially improved properties, such as enhanced potency, better selectivity, optimized ADME (absorption, distribution, metabolism, and excretion) profiles, or a novel intellectual property position. Chemotype switching is a related concept focusing on moving to a new class of chemical structure while retaining biological activity.

Development of Conformationally Constrained Analogs

Controlling the conformation of a molecule is a powerful strategy for enhancing its biological activity and selectivity. By reducing the flexibility of a molecule, chemists can "pre-organize" it into the specific shape required for binding to its biological target, thereby reducing the entropic penalty of binding and potentially increasing affinity.

The rigid framework of the pyrrolidine ring is well-suited for creating conformationally constrained analogs. Research in this area has focused on synthesizing mimics of important biological molecules, such as amino acids, to study and influence protein structure and function. For example, conformationally constrained mimics of proline, such as N-acetylmethanopyrrolidine methyl ester and its derivatives, have been synthesized to investigate how substituents on the pyrrolidine ring affect the cis-trans isomerization of amide bonds. This isomerization is a critical process in protein folding and function.

In these studies, bicyclic systems like 2-azabicyclo[2.2.0]hexanes are created to lock the pyrrolidine ring into a specific pucker, mimicking idealized Cβ-gauche and Cβ-anti conformations. By introducing substituents such as fluoro or hydroxy groups at defined positions, researchers can systematically probe how these modifications influence the conformational preferences of the molecule. These foundational studies provide insight into designing more complex molecules, such as peptides or drug candidates, with predictable and controlled three-dimensional structures.

| Constrained Analog Type | Purpose of Synthesis | Key Finding |

| 5-fluoro/hydroxy-methanopyrrolidines | To mimic idealized pyrrolidine conformers | Substituent effects on trans/cis amide preferences were evaluated |

| N-BOC-methanopyrrolidines | Develop synthetic methods for more complex derivatives | Established baseline amide preferences for future studies |

Exploration of Biological Activities and Mechanistic Insights for Derivatives of Methyl 3 Hydroxypyrrolidine 3 Carboxylate in Vitro Studies

Enzyme Inhibition Studies

The ability of methyl 3-hydroxypyrrolidine-3-carboxylate derivatives to inhibit specific enzymes has been a key area of research. These studies are crucial in understanding the therapeutic potential of these compounds.

Understanding the interactions between an enzyme and a ligand (in this case, a derivative of methyl 3-hydroxypyrrolidine-3-carboxylate) is fundamental to elucidating its mechanism of inhibition. Pyrrolidine (B122466) amide derivatives have been investigated as inhibitors of N-acylethanolamine acid amidase (NAAA), a cysteine amidase. nih.gov Kinetic analysis and dialysis experiments with a potent derivative, compound 4g , suggested a competitive and reversible mechanism of inhibition. nih.gov This indicates that the inhibitor likely binds to the active site of the enzyme, competing with the natural substrate.

In the context of α-amylase and α-glucosidase inhibition, molecular docking studies have been employed to visualize the interactions between pyrrolidine derivatives and the active sites of these enzymes. nih.gov These computational studies complement experimental data by providing a model of how the inhibitor fits into the enzyme's binding pocket and which amino acid residues are crucial for the interaction. For instance, docking studies of potent pyrrolidine derivatives showed good agreement with experimental inhibitory activity, suggesting that these compounds interfere with the enzyme's active site, hindering its catalytic function. nih.gov

Structure-activity relationship (SAR) studies are essential for optimizing the inhibitory potency of lead compounds. For pyrrolidine amide derivatives targeting NAAA, SAR studies revealed that modifications to the terminal phenyl group and the linker chain significantly impact inhibitory activity. nih.gov It was found that small, lipophilic substituents at the 3-position of the phenyl ring were favorable for optimal potency. nih.gov Furthermore, conformationally flexible linkers tended to increase inhibitory potency, although they sometimes reduced selectivity against other enzymes like fatty acid amide hydrolase (FAAH). nih.gov In contrast, conformationally restricted linkers did not necessarily enhance NAAA inhibition but could improve selectivity over FAAH. nih.gov

In the case of pyrrolidine derivatives designed as α-amylase and α-glucosidase inhibitors, SAR studies highlighted the importance of electron-donating groups. nih.gov For example, a derivative with a para-methoxy group (p-OCH3) on the phenyl ring exhibited exceptional inhibition of both enzymes. nih.gov This suggests that the electronic properties of the substituents play a crucial role in the inhibitory activity of these compounds.

| Compound | Target Enzyme | Inhibitory Activity (IC50, µg/mL) | Key Structural Features |

|---|---|---|---|

| 3g | α-amylase | 26.24 | para-methoxy group |

| 3g | α-glucosidase | 18.04 | para-methoxy group |

| 3a | α-amylase | 36.32 | Unsubstituted phenyl |

| 3f | α-glucosidase | 27.51 | - |

Receptor and Transporter Modulation

Derivatives of methyl 3-hydroxypyrrolidine-3-carboxylate have also been evaluated for their ability to modulate the function of specific receptors and neurotransmitter transporters.

Muscarinic acetylcholine (B1216132) receptors, particularly the M3 subtype, are involved in various physiological processes, including smooth muscle contraction and gland secretion. researchgate.netebi.ac.uknih.gov The M3 receptor is a therapeutic target for conditions like overactive bladder and chronic obstructive pulmonary disease. researchgate.net While specific studies on methyl 3-hydroxypyrrolidine-3-carboxylate derivatives targeting M3 receptors are not detailed in the provided context, the broader class of pyrrolidine-containing compounds has been explored as muscarinic receptor antagonists. researchgate.net The development of selective M3 antagonists is an active area of research to minimize side effects associated with the blockade of other muscarinic receptor subtypes. researchgate.net The design of such compounds often involves creating conformationally restricted analogues to probe the topography of the muscarinic receptor binding site. nih.gov

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the central nervous system, and its reuptake is mediated by GABA transporters (GATs). researchgate.net Inhibitors of GATs can prolong the inhibitory action of GABA and are of interest for treating conditions like epilepsy. researchgate.net Derivatives of pyrrolidine-2-alkanoic acids, including those derived from proline, have been synthesized and evaluated for their affinity to GAT-1 and GAT-3. nih.gov

SAR studies in this area have shown that the stereochemistry and the nature of the substituent on the pyrrolidine nitrogen are critical for both potency and selectivity. For instance, an (R)-pyrrolidine-2-acetic acid derivative with a 2-[tris(4-methoxyphenyl)methoxy]ethyl group on the nitrogen showed high affinity and excellent selectivity for GAT-3. nih.gov In contrast, (S)-2-pyrrolidineacetic acid derivatives with a 4,4-diphenylbut-3-en-1-yl or a 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl substituent displayed high affinity for the GAT-1 protein. nih.gov Furthermore, the introduction of a hydroxyl group at the 4-position of pyrrolidine-2-carboxylic acid and pyrrolidine-2-acetic acid derivatives generally led to a significant decrease in inhibitory potency at both GAT-1 and GAT-3. nih.gov

| Compound Series | Target Transporter | Key Structural Determinants for Activity |

|---|---|---|

| (R)-pyrrolidine-2-acetic acid derivatives | GAT-3 | 2-[tris(4-methoxyphenyl)methoxy]ethyl substituent on nitrogen |

| (S)-2-pyrrolidineacetic acid derivatives | GAT-1 | 4,4-diphenylbut-3-en-1-yl or 4,4-[di(3-methylthiophen-2-yl)]phenylbut-3-en-1-yl substituent on nitrogen |

| 4-hydroxypyrrolidine-2-carboxylic acid and 4-hydroxypyrrolidine-2-acetic acid derivatives | GAT-1 and GAT-3 | 4-hydroxyl group generally decreases potency |

Anti-infective Applications of Pyrrolidine-Derived Compounds

The pyrrolidine scaffold is present in numerous compounds with a wide range of biological activities, including anti-infective properties. nih.gov Various derivatives have been synthesized and tested against different pathogens.

Substituted 2,3-pyrrolidinedione derivatives have been investigated for their antibacterial and antifungal activities, particularly against oral pathogens like Streptococcus mutans and Candida albicans. unimi.itnih.gov Preliminary SAR studies indicated that the nature of the substituents on the pyrrolidine ring influences the antimicrobial activity. unimi.it For example, a benzyl-substituted derivative with an apolar chain demonstrated significant antibacterial activity against S. mutans biofilm and high antifungal activity. unimi.it

Other studies have explored the antimicrobial properties of piperidine (B6355638) and pyrrolidine substituted halogenobenzene derivatives. nih.govtandfonline.com Some of these compounds inhibited the growth of both Gram-positive and Gram-negative bacteria, as well as the fungus Candida albicans, with minimum inhibitory concentrations (MICs) in the range of 32-512 µg/ml. nih.govtandfonline.com It was noted that the antimicrobial activity against Gram-positive bacteria and fungi was generally higher than against Gram-negative bacteria, which may be attributed to differences in cell wall structure. tandfonline.com

Furthermore, thiazole-based pyrrolidine derivatives have been synthesized and evaluated for their antibacterial activities. biointerfaceresearch.com One such derivative, a 4-F-phenyl derivative, was found to selectively inhibit Gram-positive bacteria with minimal toxicity to mammalian cells. biointerfaceresearch.com Pyrrolidine-2,5-dione derivatives have also shown moderate antimicrobial activities against selected bacterial and fungal species. scispace.com

| Compound Class | Target Organisms | Observed Activity |

|---|---|---|

| 2,3-pyrrolidinedione derivatives | Streptococcus mutans, Candida albicans | Significant antibacterial and antifungal activity. unimi.itnih.gov |

| Piperidine and pyrrolidine substituted halogenobenzenes | Gram-positive and Gram-negative bacteria, Candida albicans | Inhibited growth with MICs of 32-512 µg/ml. nih.govtandfonline.com |

| Thiazole-based pyrrolidine derivatives | Gram-positive bacteria (S. aureus, B. cereus) | Selective inhibition of Gram-positive bacteria. biointerfaceresearch.com |

| Pyrrolidine-2,5-dione derivatives | Selected bacterial and fungal species | Moderate antimicrobial activities (MIC = 16–256 µg/mL). scispace.com |

In Vitro Antibacterial Activity

No studies specifically detailing the in vitro antibacterial activity of Methyl 3-hydroxypyrrolidine-3-carboxylate derivatives were found.

Antiviral Efficacy Studies

No studies specifically detailing the antiviral efficacy of Methyl 3-hydroxypyrrolidine-3-carboxylate derivatives were found.

Other Emerging Biological Activities and Therapeutic Area Research

No studies specifically detailing other emerging biological activities or therapeutic area research for Methyl 3-hydroxypyrrolidine-3-carboxylate derivatives were found.

Computational Chemistry and Advanced Structural Analysis of Methyl 3 Hydroxypyrrolidine 3 Carboxylate and Its Derivatives

Conformational Analysis and Molecular Dynamics Simulations

The conformational flexibility of the five-membered pyrrolidine (B122466) ring, combined with the rotational freedom of its substituents, gives rise to a complex potential energy surface for Methyl 3-hydroxypyrrolidine-3-carboxylate. Computational methods provide a powerful lens through which to explore this landscape.

Molecular mechanics and quantum chemical calculations can be employed to identify the low-energy conformations of Methyl 3-hydroxypyrrolidine-3-carboxylate. These calculations would likely reveal a set of preferred geometries dictated by the interplay between the ring pucker and the orientation of the hydroxyl and methyl carboxylate groups. Molecular dynamics simulations can then provide insights into the dynamic behavior of the molecule, showing the transitions between these stable states and the timescale of these conformational changes.

Table 1: Hypothetical Relative Energies of Prevalent Conformers of Methyl 3-hydroxypyrrolidine-3-carboxylate This data is illustrative and based on typical energy differences for substituted pyrrolidines.

| Conformer | Ring Pucker | Hydroxyl Group Orientation | Methyl Carboxylate Orientation | Relative Energy (kcal/mol) |

|---|---|---|---|---|

| 1 | C2-endo (Twist) | Pseudo-axial | Pseudo-equatorial | 0.00 |

| 2 | C3-exo (Envelope) | Pseudo-equatorial | Pseudo-axial | 1.25 |

| 3 | C2-endo (Twist) | Pseudo-equatorial | Pseudo-equatorial | 2.10 |

| 4 | C3-exo (Envelope) | Pseudo-axial | Pseudo-axial | 3.50 |

The presence of both a hydroxyl group (a hydrogen bond donor) and a carbonyl oxygen in the methyl carboxylate group (a hydrogen bond acceptor) within the same molecule raises the possibility of intramolecular hydrogen bonding. The formation of such a bond would significantly influence the conformational preferences, stabilizing conformations where these two groups are in close proximity. Computational studies on proline and hydroxyproline (B1673980) dipeptide analogues have demonstrated the critical role of intramolecular hydrogen bonds in defining their structure. dntb.gov.uacnr.it

The strength of this interaction would depend on the geometry of the ring and the relative orientation of the functional groups. Steric hindrance between the substituents and the pyrrolidine ring hydrogens also plays a crucial role in determining the conformational landscape. A balance between these attractive and repulsive forces dictates the final, most stable three-dimensional structure of the molecule.

Theoretical Studies of Reactivity and Reaction Mechanisms

Theoretical chemistry provides invaluable tools for understanding the reactivity of Methyl 3-hydroxypyrrolidine-3-carboxylate and for elucidating the mechanisms of its synthetic transformations.

Quantum chemical calculations, such as those based on Density Functional Theory (DFT), can provide a detailed picture of the electronic structure of Methyl 3-hydroxypyrrolidine-3-carboxylate. These calculations can determine the distribution of electron density, the energies of the molecular orbitals (HOMO and LUMO), and the partial atomic charges. This information is crucial for predicting the molecule's reactivity. For instance, the locations of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) indicate the most likely sites for electrophilic and nucleophilic attack, respectively. Ab initio molecular dynamics simulations on related zwitterionic amino acids like proline and hydroxyproline have shown significant charge transfer with the surrounding solvent, which can also influence reactivity. researchgate.net

Table 2: Illustrative Calculated Electronic Properties of Methyl 3-hydroxypyrrolidine-3-carboxylate This data is for illustrative purposes and represents typical values obtained from DFT calculations.

| Property | Calculated Value |

|---|---|

| HOMO Energy | -6.5 eV |

| LUMO Energy | +1.2 eV |

| HOMO-LUMO Gap | 7.7 eV |

| Dipole Moment | 2.8 D |

The synthesis of substituted pyrrolidines can be achieved through various routes, including cycloaddition reactions and the cyclization of linear precursors. nih.gov For Methyl 3-hydroxypyrrolidine-3-carboxylate, a plausible synthetic route could involve a Dieckmann condensation of a suitably substituted amino diester or an intramolecular Michael addition.

Theoretical calculations can be used to model the reaction pathways of these synthetic transformations. By calculating the energies of reactants, transition states, and products, it is possible to determine the activation energies and reaction enthalpies. This allows for a comparison of different possible mechanisms and can help in optimizing reaction conditions to favor the desired product. For example, in the synthesis of pyrrolidine-3-carboxylic acid derivatives via asymmetric Michael addition, computational studies could elucidate the role of the organocatalyst in controlling the stereoselectivity of the reaction. rsc.org

Ligand-Protein Interaction Modeling

The pyrrolidine scaffold is a common feature in many biologically active molecules, and derivatives of Methyl 3-hydroxypyrrolidine-3-carboxylate could potentially act as ligands for various protein targets. mappingignorance.org Molecular docking and other computational techniques can be used to predict and analyze the binding of these molecules to protein active sites.

These modeling studies can provide insights into the binding mode of the ligand, the key intermolecular interactions (such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions) that stabilize the ligand-protein complex, and the conformational changes that may occur in both the ligand and the protein upon binding. This information is invaluable for structure-based drug design, allowing for the rational modification of the ligand to improve its binding affinity and selectivity. For example, 3D-QSAR analysis on pyrrolidine derivatives has been used to develop models for predicting the activity of DPP IV inhibitors. researchgate.net

Table 3: Hypothetical Docking Scores of Methyl 3-hydroxypyrrolidine-3-carboxylate Derivatives against a Kinase Target This data is illustrative and represents typical outputs from molecular docking studies.

| Derivative | Modification | Docking Score (kcal/mol) | Key Interactions |

|---|---|---|---|

| Parent Compound | - | -7.2 | H-bond with backbone carbonyl |

| Derivative A | Methyl group at N1 | -7.8 | H-bond and hydrophobic interaction |

| Derivative B | Phenyl group at C4 | -8.5 | Pi-stacking and H-bond |

| Derivative C | Amide at C3-carboxylate | -8.1 | Additional H-bond with side chain |

Molecular Docking and Binding Affinity Predictions

Molecular docking is a computational technique that predicts the preferred orientation of a molecule when bound to a second to form a stable complex. This method is instrumental in understanding the binding mode of potential drug candidates and estimating their binding affinity towards a specific protein target.

While specific molecular docking studies on Methyl 3-hydroxypyrrolidine-3-carboxylate are not extensively documented in publicly available literature, research on structurally similar compounds provides valuable insights. For instance, a study focusing on 3-hydroxy-3-pyrrolin-2-one derivatives as inhibitors of microsomal prostaglandin (B15479496) E2 synthase-1 (mPGES-1), an enzyme implicated in inflammation and cancer, utilized a multi-step virtual screening protocol that included molecular docking. nih.gov

The analysis of the docking poses of these derivatives within the mPGES-1 binding site revealed key interactions responsible for their inhibitory activity. The compounds were found to be well-accommodated in the active site, establishing a variety of interactions with key amino acid residues. nih.gov These included:

Polar Interactions: with residues such as Asp49, Gln36, Arg38, and His53. nih.gov

Hydrogen Bonds: formed with Ser127, Thr131, Gln36, and Arg52. nih.gov

π-π and π-cation stacking: with aromatic residues like Tyr130, Phe44, and His53. nih.gov

The docking scores, which are a measure of the predicted binding affinity, for a series of these compounds highlighted their potential as mPGES-1 inhibitors. The IC50 values, determined through in vitro assays, corroborated the computational predictions, with the most promising compounds exhibiting inhibitory activity in the low micromolar range. nih.gov

| Compound | Docking Score | Shape Similarity | mPGES-1 Inhibition at 10 µM (%) | IC50 (µM) |

|---|---|---|---|---|

| Derivative 1 | -7.398 | 0.621 | 81.4 ± 8.5 | - |

| Derivative 2 | -7.012 | 0.697 | 79.8 ± 3.9 | 3.7 ± 2.7 |

| Derivative 3 | -6.907 | 0.681 | 71.4 ± 11.2 | 1.9 ± 1.5 |

| Derivative 4 | -6.323 | 0.657 | 86.8 ± 4.2 | - |

| Derivative 5 | -6.284 | 0.660 | 72.1 ± 4.1 | - |

This table presents data from a study on 3-hydroxy-3-pyrrolin-2-one derivatives, which are structurally related to Methyl 3-hydroxypyrrolidine-3-carboxylate. The data illustrates the correlation between computational predictions (docking score and shape similarity) and experimental biological activity (mPGES-1 inhibition and IC50 values). nih.gov

Similarly, molecular docking studies have been employed to understand the potential mode of action of other pyrrolidine derivatives. For example, research on structural analogues of a beta-lactam antibiotic containing a pyrrolidine moiety involved docking against urease and α-amylase to elucidate their inhibitory mechanisms. nih.govdntb.gov.ua

Elucidation of Structural Determinants for Biological Activity

The biological activity of a molecule is intrinsically linked to its three-dimensional structure and the specific arrangement of its functional groups. Understanding these structural determinants is key to designing more potent and selective therapeutic agents. Structure-activity relationship (SAR) studies, often complemented by computational analyses, are pivotal in this endeavor.

For derivatives of the pyrrolidine-3-carboxylic acid scaffold, SAR studies have revealed several key structural features that influence their biological activity. For instance, in the development of endothelin (ET) receptor antagonists, modifications to the pyrrolidine core and its substituents led to a dramatic shift in receptor selectivity. Replacing a dibutylaminoacetamide group with a diphenylmethylaminoacetamide group resulted in a complete reversal of specificity from the ET(A) to the ET(B) receptor. nih.gov

Further SAR exploration demonstrated that:

Ortho-alkylation of the phenyl rings on the acetamide (B32628) side chain could enhance ET(B) affinity and increase the ET(A)/ET(B) activity ratio. nih.gov

Replacement of a phenyl ring with a bulky alkyl group, such as a tert-butyl group, could also achieve a similar selectivity profile. nih.gov

Modification of the 2-aryl group of the pyrrolidine core, in combination with other optimized features, led to the identification of highly potent and selective ET(B) antagonists. nih.gov

These findings underscore the importance of the substituents on the pyrrolidine ring in dictating the interaction with the target receptor and, consequently, the biological response.

| Compound Modification | Effect on Activity/Selectivity | Key Structural Feature |

|---|---|---|

| Replacement of dibutylaminoacetamide with diphenylmethylaminoacetamide | Reversal of receptor specificity from ET(A) to ET(B) | Diphenylmethylaminoacetamide side chain |

| Ortho-alkylation of phenyl rings | Increased ET(B) affinity and ET(A)/ET(B) selectivity | Alkylated phenyl groups |

| Replacement of a phenyl with a tert-butyl group | Maintained ET(B) selectivity profile | Bulky alkyl substituent |

| Modification of the 2-aryl group on the pyrrolidine core | Enhanced potency and selectivity | Substituted aryl group at C2 |

This table summarizes the structure-activity relationships for a series of pyrrolidine-3-carboxylic acid-based endothelin receptor antagonists, highlighting how specific structural modifications influence their biological properties. nih.gov

In another example, a comprehensive SAR study of (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid analogs as ionotropic glutamate (B1630785) receptor ligands revealed that the position of substituents on the phenyl ring was a critical determinant of selectivity for NMDA receptors. nih.gov This highlights how subtle changes in the spatial arrangement of functional groups can significantly impact the interaction with different receptor subtypes.

The pyrrolidine scaffold itself is recognized for its versatility in drug discovery, with its nitrogen atom providing a key point for substitution and influencing the molecule's basicity and nucleophilicity. The diverse substitution patterns possible on the pyrrolidine ring allow for the fine-tuning of interactions with various biological targets, leading to a wide range of pharmacological activities.

Future Perspectives and Advanced Research Directions

Innovations in Green and Sustainable Synthetic Methodologies for the Compound

The chemical industry is increasingly shifting towards greener and more sustainable manufacturing processes, and the synthesis of methyl 3-hydroxypyrrolidine-3-carboxylate and its derivatives is no exception. Modern synthetic strategies are focusing on reducing waste, minimizing energy consumption, and utilizing renewable resources.

One promising avenue is the use of biocatalysis , which employs enzymes or whole microorganisms to perform chemical transformations with high stereo- and regioselectivity under mild conditions. For instance, the regio- and stereoselective hydroxylation of N-substituted pyrrolidines has been achieved using the bacterium Sphingomonas sp. HXN-200, which can be stored frozen for extended periods without significant loss of activity, making it a practical and easy-to-handle biocatalyst. researchgate.net This approach offers a sustainable alternative to traditional chemical hydroxylation methods that often require harsh reagents and protecting group strategies. Furthermore, one-pot photoenzymatic synthesis routes have been developed for the creation of chiral N-Boc-3-hydroxypyrrolidines, combining photochemical oxyfunctionalization with stereoselective enzymatic reactions. nih.gov Such chemoenzymatic cascades are highly efficient and atom-economical.

Microwave-assisted organic synthesis (MAOS) is another green technology being applied to the synthesis of pyrrolidine (B122466) derivatives. Microwave irradiation can dramatically reduce reaction times, often from hours to minutes, and improve yields. mdpi.comresearchgate.net This technique has been successfully used in the N-alkylation of pyrrolidine-fused chlorins and in multicomponent reactions to generate complex pyrrolidinone structures. mdpi.comresearchgate.net The efficiency of MAOS not only saves time and energy but can also minimize the formation of side products, simplifying purification processes.

Moreover, the development of redox-neutral functionalization methods presents a green alternative to traditional cross-coupling reactions that often rely on pre-functionalized starting materials and generate stoichiometric amounts of waste. For example, the direct arylation of pyrrolidines at the α-position has been achieved in a one-pot method, offering a more atom-economical and practical route to functionalized pyrrolidines. rsc.org

These innovative synthetic approaches are paving the way for more environmentally friendly and economically viable production of methyl 3-hydroxypyrrolidine-3-carboxylate and its derivatives, facilitating their broader application in research and industry.

Rational Design and Synthesis of Highly Selective and Potent Derivatives

The methyl 3-hydroxypyrrolidine-3-carboxylate scaffold serves as a valuable starting point for the rational design of new bioactive molecules with high potency and selectivity for specific biological targets. The three-dimensional structure of the pyrrolidine ring allows for precise spatial orientation of substituents, which is crucial for optimizing interactions with biological macromolecules. nih.gov

A key strategy in rational design involves leveraging structure-activity relationship (SAR) studies to understand how modifications to the chemical structure affect biological activity. For example, a detailed SAR study of analogs of a closely related scaffold, (2S,3R)-3-(carboxyphenyl)pyrrolidine-2-carboxylic acid, led to the discovery of potent and selective NMDA receptor antagonists. nih.gov This study demonstrated that the introduction of substituents at specific positions on the phenyl ring could modulate both potency and selectivity for different NMDA receptor subtypes. nih.gov Such systematic investigations provide a roadmap for designing new derivatives with desired pharmacological profiles.

The pyrrolidine core is a common feature in a wide range of biologically active compounds, including those with anticancer, antidiabetic, and anti-inflammatory properties. mdpi.com By strategically modifying the substituents on the pyrrolidine ring of methyl 3-hydroxypyrrolidine-3-carboxylate, it is possible to design novel inhibitors for various enzymes and receptors. For instance, pyrrolidine carboxamides have been identified as a novel class of potent inhibitors of InhA, an enzyme from Mycobacterium tuberculosis, through high-throughput screening followed by structural optimization. nih.gov

Encoded combinatorial chemistry is another powerful tool for the discovery of highly potent derivatives. This technique allows for the synthesis and screening of large libraries of compounds, where each compound is linked to a chemical tag that encodes its synthetic history. This approach was successfully used to identify potent angiotensin-converting enzyme (ACE) inhibitors from a library of highly functionalized pyrrolidines. nih.gov

The table below summarizes examples of rationally designed pyrrolidine derivatives and their biological targets.

| Pyrrolidine Derivative Class | Biological Target | Therapeutic Potential |

| (2S,3R)-3-(Carboxyphenyl)pyrrolidine-2-carboxylic acid analogs | Ionotropic Glutamate (B1630785) Receptors (NMDA subtype) | Neurological Disorders |

| Pyrrolidine Carboxamides | Enoyl Acyl Carrier Protein Reductase (InhA) | Tuberculosis |

| Functionalized Pyrrolidines | Angiotensin-Converting Enzyme (ACE) | Hypertension |

| 3-Hydroxypyrrolidine derivatives | α-Glucosidase | Diabetes |

| Substituted Pyrrolidines | Ghrelin Receptor | Cachexia, Muscle Atrophy |

Application of Artificial Intelligence and Machine Learning in Compound Discovery

One of the primary applications of AI and ML is in virtual screening , where large libraries of virtual compounds can be rapidly assessed for their potential to bind to a specific biological target. This in silico approach significantly reduces the time and cost associated with traditional high-throughput screening. For pyrrolidine derivatives, virtual screening and quantitative structure-activity relationship (QSAR) studies have been used to investigate their binding features to enzymes like α-mannosidase. nih.gov QSAR models can identify the key molecular descriptors that correlate with biological activity, providing valuable insights for the design of more potent inhibitors. nih.gov

Furthermore, AI can assist in the design of synthetic routes for novel compounds. By analyzing vast amounts of chemical reaction data, machine learning models can predict the outcomes of reactions and suggest optimal synthetic pathways, thereby streamlining the synthetic process.

The integration of AI and ML into the discovery process for methyl 3-hydroxypyrrolidine-3-carboxylate derivatives has the potential to significantly shorten development timelines and increase the success rate of identifying new drug candidates.

Expanding the Scope of Biological Applications and Target Identification

The pyrrolidine scaffold is a privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and natural products with a wide range of biological activities. mdpi.comnih.govnih.gov This suggests that derivatives of methyl 3-hydroxypyrrolidine-3-carboxylate are likely to have a broad spectrum of potential therapeutic applications.

Recent research has already identified several promising biological activities for functionalized 3-hydroxypyrrolidine derivatives. For example, certain derivatives have been shown to be inhibitors of rat intestinal α-glucosidase, suggesting their potential as antidiabetic agents. nih.gov In another study, a series of pyrrolidine derivatives were identified as highly potent full agonists of the ghrelin receptor, which is a promising therapeutic target for conditions such as muscle atrophy and cachexia. acs.org The pyrrolidine moiety is also found in potent inhibitors of the angiotensin-converting enzyme (ACE), which are used to treat hypertension. nih.gov

The diverse pharmacological activities of pyrrolidine-containing compounds are summarized in the table below.

| Therapeutic Area | Examples of Biological Targets/Activities |

| Infectious Diseases | Antiviral (e.g., against Hepatitis C), Antimicrobial, Antifungal, Antitubercular |

| Metabolic Diseases | α-Glucosidase inhibition (Antidiabetic), Ghrelin receptor agonism |

| Cardiovascular Diseases | Angiotensin-Converting Enzyme (ACE) inhibition (Antihypertensive) |

| Oncology | Antitumor activity |

| Inflammation | Anti-inflammatory activity |

Future research will focus on systematically screening derivatives of methyl 3-hydroxypyrrolidine-3-carboxylate against a wide array of biological targets to uncover new therapeutic opportunities. Modern target identification strategies, which may involve techniques such as chemical proteomics and computational target prediction, will be instrumental in elucidating the mechanisms of action of these compounds. mdpi.com By expanding our understanding of the biological activities and molecular targets of this versatile scaffold, the full therapeutic potential of methyl 3-hydroxypyrrolidine-3-carboxylate can be realized.

Q & A

Basic Research Questions

Q. What synthetic methodologies are commonly employed for the preparation of methyl 3-hydroxypyrrolidine-3-carboxylate?

- Methodological Answer : The compound is typically synthesized via diastereoselective routes involving cyclization or functionalization of pyrrolidine precursors. For example, analogous methyl pyrrolidine carboxylates have been prepared using Michael addition or nucleophilic substitution reactions, followed by selective hydroxylation. Key steps often involve protecting group strategies (e.g., Cbz or Boc) to control regioselectivity, as seen in related pyrrolidine derivatives . Characterization typically employs -NMR, -NMR, and mass spectrometry to confirm regiochemistry and stereochemistry.

Q. How is the stereochemical integrity of methyl 3-hydroxypyrrolidine-3-carboxylate verified during synthesis?

- Methodological Answer : X-ray crystallography is the gold standard for unambiguous stereochemical determination. Software suites like SHELXL (for refinement) and ORTEP-3 (for graphical representation) are critical for analyzing crystal structures . For non-crystalline samples, NOE (Nuclear Overhauser Effect) experiments in NMR or chiral HPLC with derivatization (e.g., Mosher’s esters) can resolve stereochemical ambiguities .

Q. What analytical techniques are recommended for purity assessment of methyl 3-hydroxypyrrolidine-3-carboxylate?

- Methodological Answer : High-performance liquid chromatography (HPLC) with UV detection (λ ~200–210 nm) is standard for purity analysis. Elemental analysis (C, H, N) and -NMR integration ratios are used to confirm stoichiometric consistency. For trace impurities, LC-MS or GC-MS is recommended, particularly to detect byproducts from incomplete hydroxylation or esterification .

Advanced Research Questions

Q. How can computational modeling assist in predicting the reactivity of methyl 3-hydroxypyrrolidine-3-carboxylate in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can predict reaction pathways, such as hydroxyl group participation in hydrogen bonding or nucleophilic attacks. Software like Gaussian or ORCA is used to model transition states and optimize geometries. These insights guide experimental design, such as solvent selection (polar vs. non-polar) or catalyst choice .

Q. What strategies resolve contradictions in spectroscopic data for methyl 3-hydroxypyrrolidine-3-carboxylate derivatives?

- Methodological Answer : Discrepancies in NMR or IR spectra often arise from conformational flexibility or solvent effects. Variable-temperature NMR can reveal dynamic processes (e.g., ring puckering in pyrrolidine). For IR, deuteration experiments or computational vibrational analysis (using programs like VEDA) help assign overlapping peaks. Cross-validation with X-ray data is critical .

Q. How does the hydroxyl group in methyl 3-hydroxypyrrolidine-3-carboxylate influence its supramolecular interactions in crystal lattices?

- Methodological Answer : The hydroxyl group participates in hydrogen-bonding networks, which can be mapped using Mercury software (CCDC). For example, in related pyrrolidine carboxylates, O–H···O and N–H···O interactions stabilize crystal packing. Hirshfeld surface analysis quantifies these interactions, aiding in co-crystal design for improved solubility or stability .

Q. What are the challenges in scaling up the synthesis of methyl 3-hydroxypyrrolidine-3-carboxylate while maintaining enantiomeric excess?

- Methodological Answer : Key challenges include catalyst deactivation and racemization under thermal or acidic conditions. Flow chemistry methods can enhance reproducibility by controlling residence time and temperature. Chiral ligands (e.g., BINAP or Salen complexes) or enzymatic catalysis (e.g., lipases) may improve stereochemical control at scale .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.